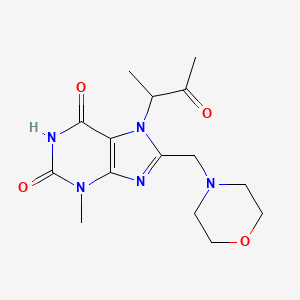
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione, also known as MPA or PD-184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in various diseases, including cancer. MPA has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione targets the ERK pathway by inhibiting the activity of the upstream kinase MEK1/2. This leads to the inhibition of downstream signaling events, including the phosphorylation of ERK1/2 and the activation of transcription factors involved in cell proliferation and survival. 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the ERK pathway.
Biochemical and Physiological Effects:
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of other anticancer agents. In addition, 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and characterized, with well-established protocols for its use in various experimental systems. However, 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione also has some limitations. It is not a selective inhibitor and can target other kinases besides MEK1/2. It can also have off-target effects, leading to potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione. One area of interest is the development of more selective inhibitors that target specific components of the ERK pathway. Another area of interest is the investigation of the potential applications of 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione in other diseases, such as inflammation and neurodegenerative diseases. Furthermore, the combination of 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione with other anticancer agents and immunotherapies is an area of active research. Finally, the development of 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione-based therapeutics for clinical use is an important future direction.
Synthesemethoden
The synthesis of 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione involves several steps, including the condensation of 2,6-diaminopurine with 3-oxobutan-2-yl chloride, followed by the reaction with morpholine and methyl iodide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and glioblastoma. 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione has been investigated for its potential applications in other diseases, such as inflammation, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9(10(2)21)20-11(8-19-4-6-24-7-5-19)16-13-12(20)14(22)17-15(23)18(13)3/h9H,4-8H2,1-3H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBLEADRNDDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
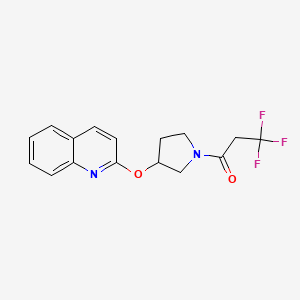
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)
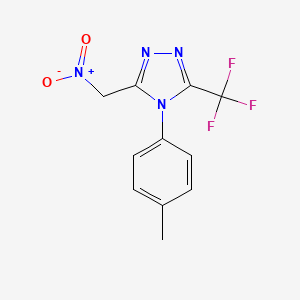
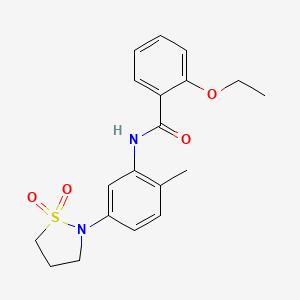
![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)
![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2859637.png)
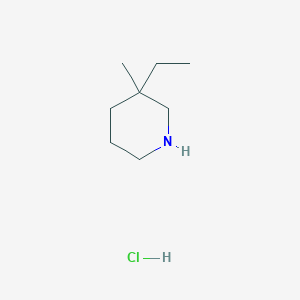
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)
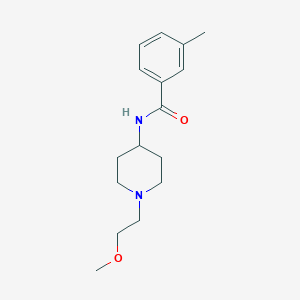
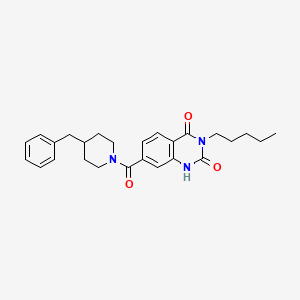
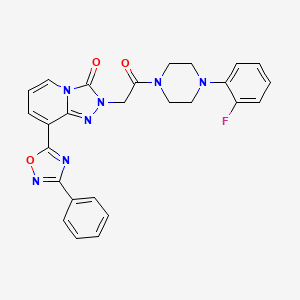

![2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2859650.png)